WPURMBJJFQXSPM-OCSSWDANSA-N
Description
Such compounds are often characterized by polycyclic frameworks with diverse functional groups (e.g., ester, hydroxyl, or aromatic substituents) that dictate their physicochemical and biological properties .
Without direct structural data, inferences can be drawn from related compounds. For instance, Silviatine D (InChIKey: ATASRQYZQYFECN-FWMXANSESA-N), a β-agarofuran derivative, shares structural motifs common to this class, including multiple esterified hydroxyl groups and a fused tetracyclic core . Similar compounds often exhibit bioactivities such as insecticidal, anti-inflammatory, or cytotoxic effects, though specific data for WPURMBJJFQXSPM-OCSSWDANSA-N remain unverified.
Properties
Molecular Formula |
C28H23N3O |
|---|---|
Molecular Weight |
417.512 |
InChI |
InChI=1S/C28H23N3O/c1-17(30-31-28(32)19-14-18-8-2-7-13-26(18)29-16-19)24-15-25-20-9-3-5-11-22(20)27(24)23-12-6-4-10-21(23)25/h2-14,16,24-25,27H,15H2,1H3,(H,31,32)/b30-17+ |
InChI Key |
WPURMBJJFQXSPM-OCSSWDANSA-N |
SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2N=C1)C3CC4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural features of WPURMBJJFQXSPM-OCSSWDANSA-N (inferred) and its closest structural analogs:
Key observations :
- Substituent variability: this compound likely shares the β-agarofuran core with Silviatine D but may differ in substituent positions or stereochemistry. For example, the presence of a 15-(2-methylbutanoyloxy) group in Silviatine D is a distinguishing feature .
- Functional group impact : Ester and carboxyl groups enhance solubility in polar solvents, while aromatic substituents (e.g., benzoyloxy) influence UV absorption profiles.
Spectroscopic and Physicochemical Properties
Insights :
- Optical activity : The positive optical rotation of Silviatine D suggests a specific stereochemical configuration, which is critical for bioactivity. This compound may exhibit similar chirality-dependent properties.
- UV profiles : Aromatic substituents (e.g., benzoyloxy) contribute to absorbance near 230–280 nm, a trait shared across agarofurans .
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